4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride

Overview

Description

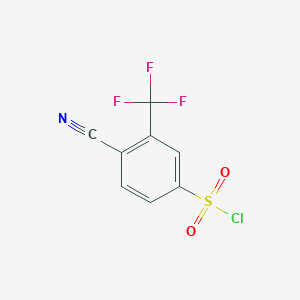

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is a chemical compound characterized by a benzene ring substituted with a cyano group (-CN), a trifluoromethyl group (-CF₃), and a sulfonyl chloride group (-SO₂Cl). This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 4-cyano-3-(trifluoromethyl)benzene-1-sulfonic acid.

Reaction Conditions: The sulfonic acid is treated with thionyl chloride (SOCl₂) to convert the sulfonic acid group to sulfonyl chloride. The reaction is usually carried out under reflux conditions with an appropriate solvent such as dichloromethane (DCM).

Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure sulfonyl chloride compound.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale distillation units to ensure efficient and cost-effective synthesis. The use of automated systems and real-time monitoring can help maintain product quality and consistency.

Types of Reactions:

Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

Reduction: The cyano group can be reduced to form an amine.

Substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) or other strong oxidizing agents.

Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: Aqueous ammonia (NH₃) or primary amines.

Major Products Formed:

Oxidation: 4-Cyano-3-(trifluoromethyl)benzoic acid.

Reduction: 4-Amino-3-(trifluoromethyl)benzonitrile.

Substitution: Sulfonamide derivatives.

Mechanism of Action

Target of Action

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound that is often used as a pharmaceutical intermediate

Mode of Action

It is known to be used in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole via palladium-catalyzed desulfitative arylation of thiophenes and pyrroles .

Biochemical Pathways

Its role in the synthesis of β-arylated thiophenes and 2,5-diarylated pyrrole suggests that it may be involved in the biochemical pathways related to these compounds .

Result of Action

Its role in the synthesis of other compounds suggests that it may have a significant impact on the molecular and cellular level .

Action Environment

The action of this compound can be influenced by various environmental factors. It is a moisture-sensitive compound and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It is soluble in organic solvents such as dimethylformamide (DMF) and acetonitrile, and can react with a small amount of solvents like water to form ammonia fog .

Scientific Research Applications

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is used in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is employed in the development of new drugs, particularly those targeting specific biological pathways.

Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.

Comparison with Similar Compounds

4-Cyano-3-(trifluoromethyl)aniline

4-Cyano-3-(trifluoromethyl)benzoic acid

4-Amino-3-(trifluoromethyl)benzonitrile

Uniqueness: 4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride is unique due to its combination of cyano, trifluoromethyl, and sulfonyl chloride groups, which provide distinct chemical reactivity and biological activity compared to similar compounds.

Biological Activity

Overview

4-Cyano-3-(trifluoromethyl)benzene-1-sulfonyl chloride, with the molecular formula C₈H₃ClF₃NO₂S and a molecular weight of 269.63 g/mol, is a specialized organic compound known for its diverse applications in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This compound features a sulfonyl chloride functional group, a cyano group, and a trifluoromethyl group, which confer unique reactivity and biological properties.

- IUPAC Name : 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride

- CAS Number : 942199-59-9

- Molecular Weight : 269.63 g/mol

- Chemical Structure :

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-2-(trifluoromethyl)benzonitrile with stannous chloride and thionyl chloride under controlled conditions. The process yields high purity and is suitable for large-scale production due to its efficiency and lower environmental impact compared to previous methods .

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic reagent in various biochemical pathways. It has been identified as an inhibitor of the transient receptor potential A1 (TRPA1) ion channel, which plays a significant role in pain sensation and inflammatory responses . The compound's trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes effectively.

Applications in Research

- Antiinflammatory Research : Due to its TRPA1 inhibitory properties, this compound is being explored for its potential in treating inflammatory airway diseases.

- Chemical Biology : It serves as a valuable tool in chemical biology for studying enzyme mechanisms and protein interactions .

- Synthetic Chemistry : It is used in palladium-catalyzed reactions for the synthesis of β-arylated thiophenes, which have applications in material science and pharmaceuticals.

Inhibition of TRPA1 Ion Channel

A study investigated the effects of various sulfonyl chlorides on TRPA1 activity. The results indicated that this compound significantly inhibited TRPA1-mediated calcium influx in human embryonic kidney cells (HEK293), suggesting its potential as a therapeutic agent for pain management .

Synthesis of β-Arylated Thiophenes

In another study, researchers utilized this compound to synthesize β-arylated thiophenes via desulfitative arylation. The method demonstrated high yields and selectivity, showcasing the compound's utility in creating complex organic molecules relevant to drug discovery.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Applications |

|---|---|---|---|

| This compound | Structure | TRPA1 inhibition | Anti-inflammatory drugs |

| Triflumuron | Structure | Insecticide | Agriculture |

| Other Sulfonyl Chlorides | Varies | Variable | Organic synthesis |

Properties

IUPAC Name |

4-cyano-3-(trifluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF3NO2S/c9-16(14,15)6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKHLEJBYHQQAMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.